Effusanin B Demonstrates 8-Fold Greater Potency than Oridonin in A549 Lung Cancer Cells
In a direct comparison of cytotoxic potency against A549 human lung adenocarcinoma cells, Effusanin B exhibited an IC50 of 10.7 μM [1], whereas Oridonin, a widely studied ent-kaurane diterpenoid, required an IC50 of 87.9 μM at the 24-hour time point under similar MTT assay conditions [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.7 μM |
| Comparator Or Baseline | Oridonin: 87.9 μM |
| Quantified Difference | ~8.2-fold lower IC50 (higher potency) |
| Conditions | A549 human lung adenocarcinoma cells; MTT assay; 24-hour incubation |
Why This Matters
This significant potency difference in a clinically relevant NSCLC cell line makes Effusanin B the preferred choice for studies requiring a lower effective concentration, potentially reducing off-target effects and improving assay sensitivity.
- [1] Hou J, Li Y, Xing H, et al. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis. Molecules. 2023;28(23):7682. View Source
- [2] Wang Y, Zhang YY, Shen L, et al. Effects of oridonin on apoptosis of lung adenocarcinoma A549 cells and related mechanism. Journal of Toxicology. 2013;(3):53-55. View Source
